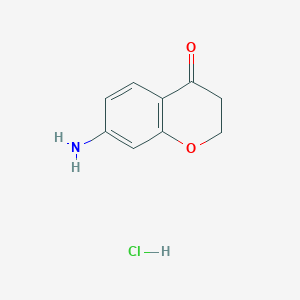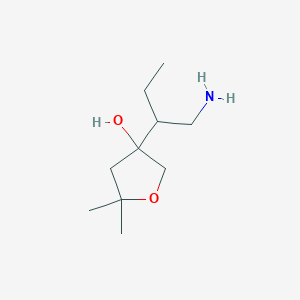
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol is a chemical compound with a unique structure that includes an oxolane ring and an aminobutanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol typically involves the reaction of 2-butanone with dimethylamine followed by cyclization to form the oxolane ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, saturated oxolane compounds, and substituted amino derivatives.
科学的研究の応用
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
- 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-2-ol
- 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-4-ol
- 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-5-ol
Uniqueness
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
3-(1-aminobutan-2-yl)-5,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-4-8(5-11)10(12)6-9(2,3)13-7-10/h8,12H,4-7,11H2,1-3H3 |
InChIキー |
RUYRSYHORSNPMC-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)C1(CC(OC1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




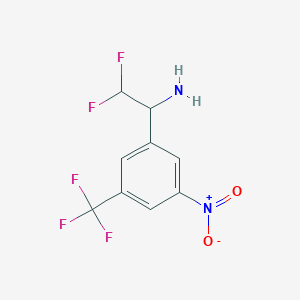


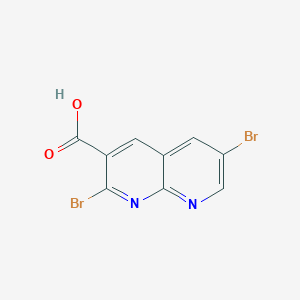
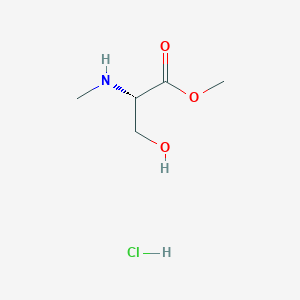
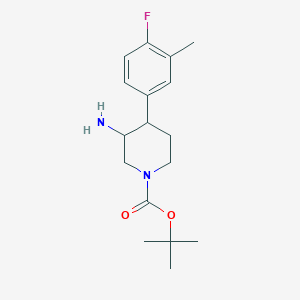
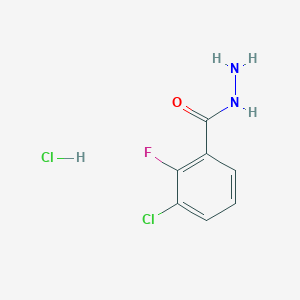
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)


